molecular formula C9H9FO2 B3048099 2-[(2-Fluorophenoxy)methyl]oxirane CAS No. 15620-80-1

2-[(2-Fluorophenoxy)methyl]oxirane

Cat. No.: B3048099
CAS No.: 15620-80-1
M. Wt: 168.16 g/mol
InChI Key: ZGBJAUZQXAADQJ-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol It is an epoxide, a class of compounds characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenoxy)methyl]oxirane typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Fluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These reactions are typically initiated by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.

    Oxidation and reduction reactions: The compound can be oxidized to form diols or reduced to form alcohols.

    Substitution reactions: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, peracids

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    β-Substituted alcohols: Formed through ring-opening reactions

    Diols: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

Scientific Research Applications

2-[(2-Fluorophenoxy)methyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in the development of bioactive compounds and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenoxy)methyl]oxirane involves the formation of a highly reactive epoxide ring, which can undergo nucleophilic attack by various biological molecules. This reactivity makes it useful for modifying biomolecules and studying enzyme mechanisms . The compound’s molecular targets and pathways include enzymes involved in epoxide metabolism and detoxification .

Comparison with Similar Compounds

  • 2-[(3-Fluorophenoxy)methyl]oxirane
  • 2-[(4-Fluorophenoxy)methyl]oxirane
  • 2-[(3-Methoxyphenoxy)methyl]oxirane
  • 2-[(4-Bromo-2-fluorophenoxy)methyl]oxirane

Comparison: 2-[(2-Fluorophenoxy)methyl]oxirane is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool for specific applications in research and industry .

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJAUZQXAADQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15620-80-1
Record name NSC113104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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